molecular formula C23H26N4O2 B11009661 3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

3-{(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl}quinazolin-4(3H)-one

Cat. No.: B11009661
M. Wt: 390.5 g/mol
InChI Key: XDFXWOULOCGEKZ-SFHVURJKSA-N
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Description

3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. The piperazine moiety is introduced through a nucleophilic substitution reaction, where 2,3-dimethylphenylpiperazine reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the reactions efficiently. Solvent selection and temperature control are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced forms of the compound.

Scientific Research Applications

3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Potential therapeutic agent for treating neurological disorders due to its ability to modulate neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in cellular responses, making it a valuable compound for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • 4-(4-Bromophenyl)piperazin-1-yl derivatives

Uniqueness

3-{2-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}QUINAZOLIN-4(3H)-ONE is unique due to its specific structural configuration, which allows for selective binding to certain biological targets. This selectivity can result in fewer side effects and improved efficacy compared to similar compounds.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(2S)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]quinazolin-4-one

InChI

InChI=1S/C23H26N4O2/c1-16-7-6-10-21(17(16)2)25-11-13-26(14-12-25)22(28)18(3)27-15-24-20-9-5-4-8-19(20)23(27)29/h4-10,15,18H,11-14H2,1-3H3/t18-/m0/s1

InChI Key

XDFXWOULOCGEKZ-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)[C@H](C)N3C=NC4=CC=CC=C4C3=O)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)N3C=NC4=CC=CC=C4C3=O)C

Origin of Product

United States

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